
(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol typically involves the reaction of pyridoxine with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including hydroxymethylation and subsequent cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of pyridoxine, such as aldehydes, carboxylic acids, and substituted pyridines .
Scientific Research Applications
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: Its antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Medicine: The compound’s ability to chelate metal ions and inhibit lipid peroxidation is explored for potential therapeutic applications.
Industry: It is used in the production of antioxidants and other specialty chemicals.
Mechanism of Action
The mechanism by which 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol exerts its effects involves several pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.
Chelation: It chelates metal ions, preventing them from catalyzing harmful reactions such as the Fenton reaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyridoxine and bis(hydroxymethyl) compounds such as:
- Pyridoxine (Vitamin B6)
- Bis(hydroxymethyl)furans
- Isohexides
Uniqueness
What sets 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol apart is its enhanced antioxidant properties and ability to chelate metal ions more effectively than its counterparts. This makes it a promising candidate for various applications in medicine and industry .
Properties
Molecular Formula |
C8H13NO7S |
|---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;sulfuric acid |
InChI |
InChI=1S/C8H11NO3.H2O4S/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-5(2,3)4/h2,10-12H,3-4H2,1H3;(H2,1,2,3,4) |
InChI Key |
XMKMDCQARLSZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


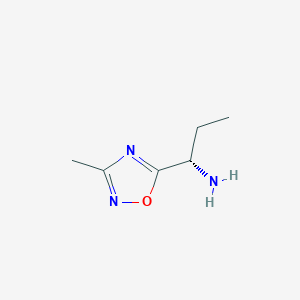
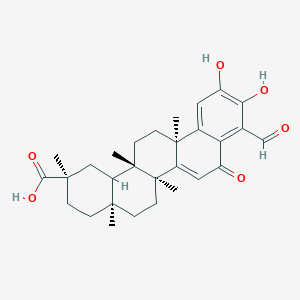
![[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate](/img/structure/B14801748.png)
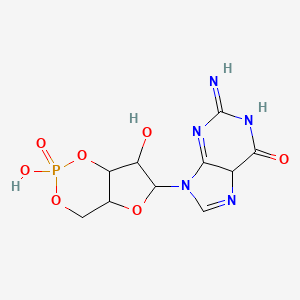
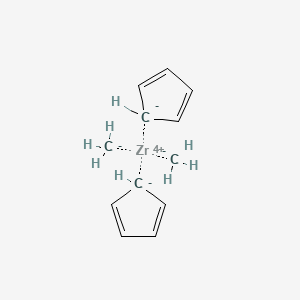
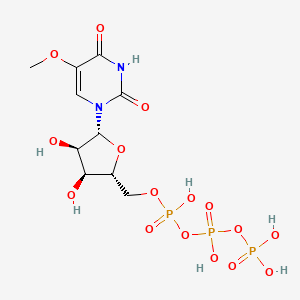
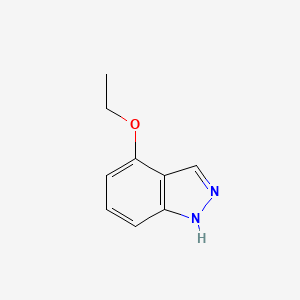
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
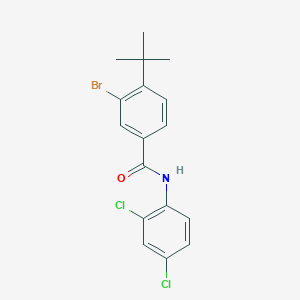
![Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate](/img/structure/B14801796.png)
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
